molecular formula C24H26N2O4S B2886734 Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate CAS No. 866847-31-6

Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate

Cat. No. B2886734
CAS RN: 866847-31-6
M. Wt: 438.54
InChI Key: QCVGNFQNZAWYLK-UHFFFAOYSA-N
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Description

Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate is a compound that has been studied for its antibacterial properties . It belongs to a promising new class of arylsulfonylquinolin derivatives .


Synthesis Analysis

The compound can be synthesized via two routes. The most suitable method, according to research, is by the reaction of ethyl 2-bromoacetate with sodium tosylsulfinat in dry DMF .


Molecular Structure Analysis

The compound was crystallized from methanol into the monoclinic P2 1 /n space group with a single molecule in the asymmetric unit . A Hirshfeld surface analysis was performed to define the hydrogen bonds and analysis of the two-dimensional fingerprint plots was used to distinguish the different types of interactions .


Chemical Reactions Analysis

Two very weak non-classical C—H O hydrogen bonds were found and the contributions of short contacts to the Hirshfeld surface were determined . Molecules form an isotropic network of intermolecular interactions according to an analysis of the pairwise interaction energies .

Scientific Research Applications

Antibacterial Properties

Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate: has been studied for its potential antibacterial properties. Molecular docking studies have shown that this compound exhibits high affinity towards bacterial targets such as Staphylococcus aureus DNA Gyrase and Mycobacterium tuberculosis topoisomerase II , surpassing the efficacy of reference antibiotics in the fluoroquinolone group .

Antiparasitic Activity

The quinolone derivatives, to which this compound belongs, are known for their antiparasitic activities. This includes potential effectiveness against parasites that cause diseases such as malaria .

Antiviral Applications

This compound’s class is also associated with antiviral activities, including the treatment of viral infections like hepatitis, HIV, and herpes .

Anticancer Research

Quinolone derivatives are being explored for their anticancer propertiesEthyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate may contribute to this research area by acting on specific cancer cell lines or mechanisms .

Treatment of Metabolic Disorders

Research suggests that compounds like Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate could be used in treating metabolic disorders such as obesity and diabetes .

Neurodegenerative Disease Management

The potential applications extend to the management of neurodegenerative diseases, possibly through the modulation of pathways involved in these conditions .

Molecular and Crystal Structure Analysis

The compound has been crystallized and analyzed for its molecular and crystal structure, providing insights into its intermolecular interactions and the formation of isotropic networks, which are crucial for understanding its reactivity and binding properties .

Synthesis of Related Compounds

Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate: serves as a key intermediate in the synthesis of various related compounds, expanding the scope of quinolone scaffolds utilized in pharmaceutical research .

Future Directions

Quinolone-based compounds, including Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, have become strikingly conspicuous in recent years . They can possess antibacterial, antiparasitic, and antiviral activities, and can be used in the treatment of obesity, diabetes, and neurodegenerative diseases . Thus, future research may focus on broadening the scope of the quinolone scaffolds utilized in previous works .

properties

IUPAC Name

ethyl 1-[3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-3-30-24(27)18-12-14-26(15-13-18)23-20-6-4-5-7-21(20)25-16-22(23)31(28,29)19-10-8-17(2)9-11-19/h4-11,16,18H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVGNFQNZAWYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate

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